Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetraazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butylphenyl and chlorobenzoyl groups. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 5-(4-tert-butylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its tetraazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H22ClN5O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H22ClN5O3/c1-23(2,3)15-9-5-13(6-10-15)19-17(20(30)14-7-11-16(24)12-8-14)18(21(31)32-4)25-22-26-27-28-29(19)22/h5-12,19H,1-4H3,(H,25,26,28) |
InChI Key |
ONVAYMFNDHCZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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